molecular formula C11H14BrFO B13638538 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene

Cat. No.: B13638538
M. Wt: 261.13 g/mol
InChI Key: YZJGIGDGHSWDRY-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a propoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with 1-bromo-2-propoxyethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 1-(2-Hydroxy-1-propoxyethyl)-2-fluorobenzene.

    Oxidation: Formation of 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzaldehyde.

    Reduction: Formation of 1-(2-Propoxyethyl)-2-fluorobenzene.

Scientific Research Applications

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene
  • 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene
  • 1-Bromo-2-(2-bromo-1-propoxyethyl)benzene

Uniqueness

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it different from similar compounds that lack the fluorine atom and provides it with unique applications in various fields.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

1-(2-bromo-1-propoxyethyl)-2-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-7-14-11(8-12)9-5-3-4-6-10(9)13/h3-6,11H,2,7-8H2,1H3

InChI Key

YZJGIGDGHSWDRY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CBr)C1=CC=CC=C1F

Origin of Product

United States

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